p,p'-Diazidostilbene

Descripción general

Descripción

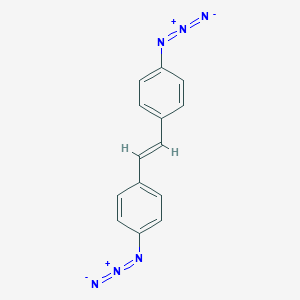

p,p’-Diazidostilbene: is an organic compound with the molecular formula C₁₄H₁₀N₆. It is characterized by the presence of two azido groups attached to a stilbene backbone. This compound is known for its photoreactive properties, making it useful in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of p,p’-Diazidostilbene typically involves the diazotization of p,p’-diamino stilbene followed by azidation. The reaction conditions often include the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield p,p’-Diazidostilbene .

Industrial Production Methods: In industrial settings, the production of p,p’-Diazidostilbene may involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: p,p’-Diazidostilbene undergoes various chemical reactions, including:

Photolysis: Exposure to ultraviolet light leads to the decomposition of the azido groups, forming reactive nitrenes.

Substitution Reactions: The azido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Photolysis: Ultraviolet light is used to initiate the reaction.

Substitution: Reagents such as amines or alcohols can be used to replace the azido groups.

Major Products:

Aplicaciones Científicas De Investigación

Chemistry: p,p’-Diazidostilbene is used as a photoinitiator in polymer chemistry. Its ability to generate nitrenes upon exposure to light makes it valuable in the synthesis of cross-linked polymers .

Biology: In biological research, p,p’-Diazidostilbene is employed in photoaffinity labeling, a technique used to study protein interactions and functions .

Medicine: While not directly used as a therapeutic agent, p,p’-Diazidostilbene’s photoreactive properties are explored in the development of light-activated drugs and diagnostic tools .

Industry: In the industrial sector, p,p’-Diazidostilbene is utilized in the production of photopolymers and photoresists, which are essential in the manufacturing of electronic components and printed circuit boards .

Mecanismo De Acción

The primary mechanism of action of p,p’-Diazidostilbene involves the generation of nitrenes upon exposure to ultraviolet light. These nitrenes are highly reactive and can insert into various chemical bonds, leading to the formation of new covalent bonds. This property is exploited in applications such as polymer cross-linking and photoaffinity labeling .

Comparación Con Compuestos Similares

Diazidostilbene Sodium Sulfonate: Similar in structure but contains sulfonate groups, making it more water-soluble.

Diazo Sensitizers: These compounds also generate reactive intermediates upon exposure to light but differ in their specific chemical structures and reactivity.

Uniqueness: p,p’-Diazidostilbene is unique due to its specific photoreactive properties and the ability to generate nitrenes efficiently. This makes it particularly valuable in applications requiring precise control over chemical reactions initiated by light .

Actividad Biológica

p,p'-Diazidostilbene, particularly in its disodium salt form (disodium 4,4'-diazidostilbene-2,2'-disulfonate tetrahydrate), is a compound of significant interest due to its unique biological activities and applications in various fields, including biochemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 538.42 g/mol

- Appearance : Light yellow to brown crystalline powder

- Solubility : Highly soluble in water

The compound contains two azide groups attached to a stilbene backbone with sulfonate functional groups, which contribute to its reactivity and biological properties.

The primary mechanism by which this compound exerts its biological effects involves its photosensitivity and ability to participate in click chemistry reactions. The azide groups can undergo cycloaddition reactions, making the compound useful in various biochemical applications, such as drug delivery systems and enzyme activity studies .

Biological Activities

-

Enzyme Inhibition :

- This compound has been shown to inhibit specific enzymes involved in cellular processes. For instance, it affects mannosyltransferases, which are crucial for the biosynthesis of the Mycobacterium tuberculosis cell wall .

- Case studies indicate that it can modulate enzyme activity through photoactivation, leading to potential therapeutic applications in infectious diseases.

- Fluorescence Detection :

-

Drug Delivery Systems :

- The compound's azide functionality is explored for developing novel drug delivery systems that can be activated by light, allowing for targeted therapy with reduced side effects.

Research Findings

The following table summarizes key research findings related to the biological activities of this compound:

Case Studies

- Case Study 1 : In a study investigating the inhibition of mannosyltransferases by this compound, researchers found that the compound effectively disrupted cell wall synthesis in Mycobacterium tuberculosis, indicating potential as an anti-tubercular agent .

- Case Study 2 : A recent application involved using the compound for fluorescence-based detection of viral RNA. The results showed a significant increase in sensitivity compared to traditional methods, showcasing its utility in virology research .

Propiedades

IUPAC Name |

1-azido-4-[(E)-2-(4-azidophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N6/c15-19-17-13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)18-20-16/h1-10H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEONUWVYWIJPF-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10193-62-1 | |

| Record name | p,p'-Diazidostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010193621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-diazidostilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.